molecular formula C6HBr2F2NO2 B1530042 1,2-Dibromo-3,5-difluoro-4-nitrobenzene CAS No. 1803715-37-8

1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Cat. No. B1530042
CAS RN: 1803715-37-8
M. Wt: 316.88 g/mol
InChI Key: SOYUTSGUKNIBEV-UHFFFAOYSA-N
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Description

“1,2-Dibromo-3,5-difluoro-4-nitrobenzene” is a chemical compound with the molecular formula C6HBr2F2NO2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,2-dibromo-4,5-difluoro-3-nitrobenzene was used in the production of 2,3-difluoroaniline . The compound was dissolved in methanol, and then 10% Pd/C and triethylamine were added .


Molecular Structure Analysis

The molecular structure of “1,2-Dibromo-3,5-difluoro-4-nitrobenzene” consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and one nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

Efficient Precursors for Organic Transformations

1,2-Dibromobenzenes, including derivatives like 1,2-Dibromo-3,5-difluoro-4-nitrobenzene, are highly valuable in organic chemistry for their role as precursors in various transformations. They are particularly noted for reactions based on intermediate formation of benzynes, enabling the synthesis of various derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Interactions and Reactivities

  • Halogen Bonding and Hydrogen Bonding : Studies have shown that compounds like 1,2-Dibromo-3,5-difluoro-4-nitrobenzene can participate in strong halogen and hydrogen bonding interactions, showcasing their potential in supramolecular chemistry and crystal engineering (Libri et al., 2008).
  • Photophysics and Photochemistry : The simple nitroaromatic compounds, including fluorinated derivatives, exhibit rich photophysics and photochemistry, offering insights into decay paths, lack of fluorescence, and high triplet quantum yield (Giussani & Worth, 2017).

Sensing Applications

A zinc-based metal–organic framework study indicated the potential of halogenated nitrobenzenes, including fluorinated derivatives, in sensing applications for detecting various ions and organic compounds in water and ethanol, showcasing the material's sensitivity and stability under diverse conditions (Xu et al., 2020).

Molecular Structure and Conformation

Research on difluoronitrobenzene derivatives, which share structural similarities with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene, has focused on their molecular structure, conformation, and internal rotation potential. These studies offer valuable insights into the effects of fluorine and nitro substituents on molecular geometry and behavior (Dorofeeva et al., 2008).

Reaction Mechanisms and Synthesis Pathways

  • Substitution Reactions : Research exploring the substitution reactions of difluorodinitrobenzene derivatives has highlighted the preferential displacement of fluorine atoms over nitro groups, offering pathways for synthesizing novel compounds (Plater & Harrison, 2023).
  • C-F Bond Activation : The study of palladium-catalyzed C-F bond activation in polyfluoronitrobenzene derivatives demonstrates the potential for regioselective arylation, facilitating the synthesis of polyfluorinated 2-arylnitrobenzene systems (Cargill et al., 2010).

properties

IUPAC Name

1,2-dibromo-3,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)5(10)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUTSGUKNIBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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